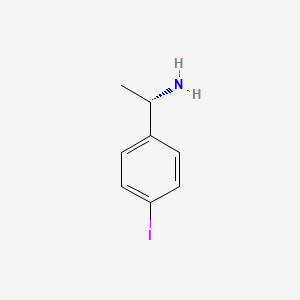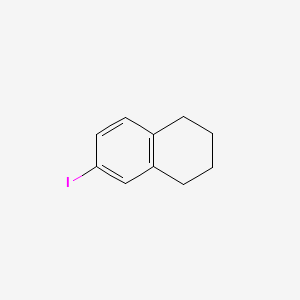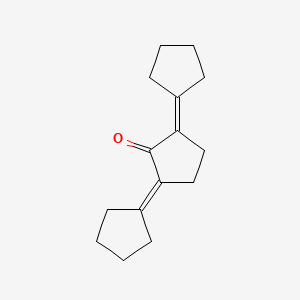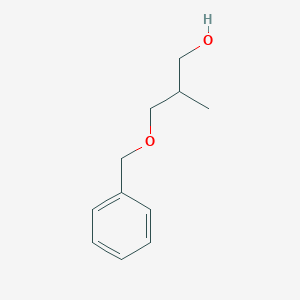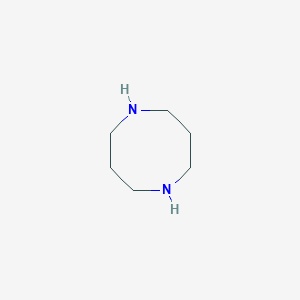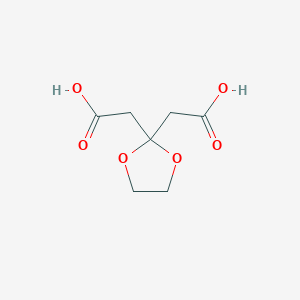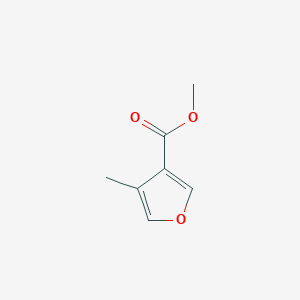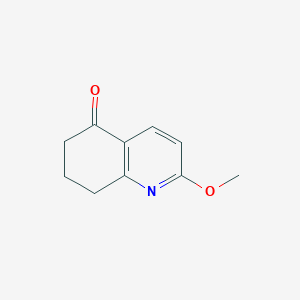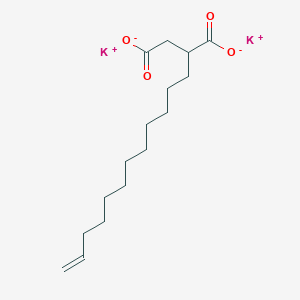
Butanedioic acid, dodecenyl-, dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Butanedioic acid, dodecenyl-, dipotassium salt” is a small molecule . It is also known as Succinic acid, which is a dicarboxylic acid with the chemical formula (CH2)2(CO2H)2 . In living organisms, succinic acid takes the form of an anion, succinate, which has multiple biological roles as a metabolic intermediate .
Molecular Structure Analysis
The molecular structure of Butanedioic acid (also known as Succinic acid) is represented by the formula C4H6O4 . The IUPAC Standard InChI is InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2, (H,5,6)(H,7,8) .Physical And Chemical Properties Analysis
Succinic acid is a white, odorless solid with a highly acidic taste . It has a molecular weight of 118.0880 . The solubility of succinic acid in water is 58 g/L at 20 °C .Mechanism of Action
Succinate, the anion form of succinic acid, can exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space, changing gene expression patterns, modulating the epigenetic landscape, or demonstrating hormone-like signaling . As such, succinate links cellular metabolism, especially ATP formation, to the regulation of cellular function .
Safety and Hazards
properties
CAS RN |
57195-28-5 |
|---|---|
Molecular Formula |
C16H26K2O4 |
Molecular Weight |
360.57 g/mol |
IUPAC Name |
dipotassium;2-dodec-11-enylbutanedioate |
InChI |
InChI=1S/C16H28O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h2,14H,1,3-13H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI Key |
UHHQXXYZPRJRQN-UHFFFAOYSA-L |
SMILES |
C=CCCCCCCCCCCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
C=CCCCCCCCCCCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Other CAS RN |
57195-28-5 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester](/img/structure/B3191672.png)
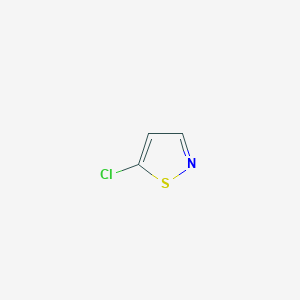
![Naphtho[1,2-c]furan-1(3h)-one](/img/structure/B3191679.png)
